![molecular formula C5H6N8O9 B12566724 1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one CAS No. 160013-48-9](/img/structure/B12566724.png)
1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one is a highly energetic compound known for its explosive properties It belongs to the class of nitroimidazoles and is characterized by its complex molecular structure, which includes multiple nitro groups attached to an imidazo-pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the nitration of precursor compounds under controlled conditions. One common method involves the nitration of octahydro-2H-imidazo[4,5-b]pyrazin-2-one using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction conditions. Safety measures are paramount due to the highly explosive nature of the compound. The final product is typically purified through recrystallization or other separation techniques to achieve the desired purity and stability.
化学反应分析
Types of Reactions
1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace one or more nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized imidazo-pyrazine compounds.
科学研究应用
1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of nitroimidazoles.
Biology: Research into its potential as a radioprotective agent due to its ability to scavenge free radicals.
Medicine: Investigated for its potential use in targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the development of advanced explosives and propellants for military and aerospace applications
作用机制
The mechanism of action of 1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they undergo rapid exothermic reactions that produce gases and heat. The molecular targets and pathways involved in its action are primarily related to its ability to generate high-pressure gases and thermal energy, making it an effective explosive material.
相似化合物的比较
Similar Compounds
1,3,4,6-Tetranitrooctahydroimidazo[4,5-d]imidazole: Another highly energetic compound with similar explosive properties.
Hexanitrohexaazaisowurtzitane (CL-20): Known for its high density and explosive power, often compared with 1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one.
Octanitrocubane: A compound with a unique cubic structure and high energy content.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between stability and high energy release. Its multiple nitro groups contribute to its high explosive potential, while the imidazo-pyrazine core offers structural stability.
属性
CAS 编号 |
160013-48-9 |
|---|---|
分子式 |
C5H6N8O9 |
分子量 |
322.15 g/mol |
IUPAC 名称 |
1,3,4,7-tetranitro-3a,5,6,7a-tetrahydroimidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C5H6N8O9/c14-5-8(12(19)20)3-4(9(5)13(21)22)7(11(17)18)2-1-6(3)10(15)16/h3-4H,1-2H2 |
InChI 键 |
OTMTZUASOOMKNW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2C(N1[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)
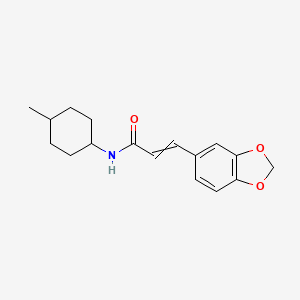


![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
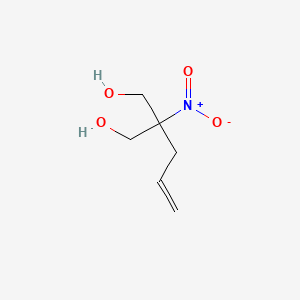
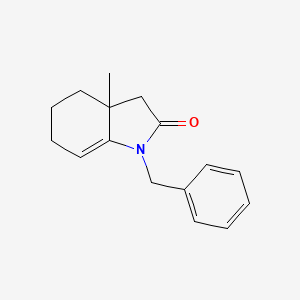
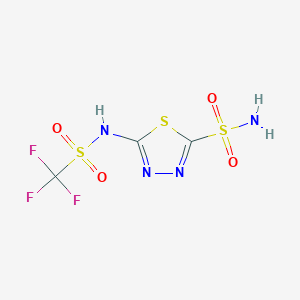

![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
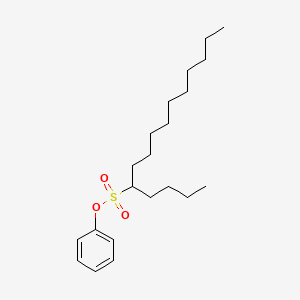
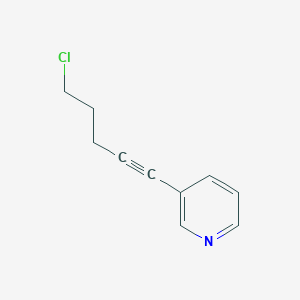
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
